molecular formula C23H24N4O6S2 B13765512 Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate CAS No. 53222-15-4

Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate

Cat. No.: B13765512
CAS No.: 53222-15-4
M. Wt: 516.6 g/mol
InChI Key: XYJINIWHRFYERF-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₂H₂₀N₄O₃S·CH₃O₃S and molecular weight 517.64 g/mol, is a methanesulfonate salt featuring an acridinyl core substituted with a methylsulfonamido-phenylacetamide group.

Properties

CAS No.

53222-15-4

Molecular Formula

C23H24N4O6S2

Molecular Weight

516.6 g/mol

IUPAC Name

(3-acetamidoacridin-9-yl)-[4-(methanesulfonamido)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C22H20N4O3S.CH4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29;1-5(2,3)4/h3-13,26H,1-2H3,(H,23,27)(H,24,25);1H3,(H,2,3,4)

InChI Key

XYJINIWHRFYERF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)[NH2+]C4=CC=C(C=C4)NS(=O)(=O)C.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or procurement of the acridinyl core.
  • Introduction of an aniline derivative bearing a methylsulfonylamino substituent.
  • Formation of the acetamide linkage.
  • Salt formation with methanesulfonic acid to yield the methanesulfonate salt.

The key synthetic challenges include selective amination on the acridine ring, stable incorporation of the methylsulfonylamino group on the phenyl ring, and controlled acetamide formation to avoid side reactions.

Key Intermediate Preparation: 2-Chloro-N-(methylsulfonyl)acetamide

This intermediate is crucial for introducing the acetamide moiety with the methylsulfonyl group. Its preparation is well-documented with high yields and reproducibility:

Yield Reaction Conditions Procedure Summary
94% Ethyl acetate, 65°C, 12 h Methylsulfonamide reacted with chloroacetyl chloride gradually added in ethyl acetate, heated at 65°C for 12 hours. Upon cooling, white solid precipitates, filtered and dried.
74% Butyl acetate reflux, 8 h Chloroacetyl chloride and methanesulfonamide refluxed in butyl acetate for 8 hours, cooled, filtered, and dried.
53% Sulfolane, 130°C, ~6 h Reactants heated in sulfolane at 130°C, followed by precipitation and washing steps to isolate the product.

These methods ensure high purity and yield of 2-chloro-N-(methylsulfonyl)acetamide, which is then used for further coupling reactions.

Coupling of Acridinyl Amino Derivative with Methylsulfonyl-Substituted Aniline

The acridinyl moiety bearing an amino group at the 9-position is coupled with a 4-(methylsulfonyl)amino-substituted aniline. This step typically involves nucleophilic aromatic substitution or palladium-catalyzed amination under controlled conditions:

  • Use of bases such as potassium tert-butoxide in tetrahydrofuran at low temperatures (0–5°C) to promote coupling.
  • Slow addition of 2-chloro-N-(methylsulfonyl)acetamide or related intermediates to the reaction mixture.
  • Workup includes pH adjustments, organic extractions, and crystallization from ethanol or other solvents to isolate the coupled product.

For example, potassium tert-butoxide-mediated coupling in THF yields the desired intermediate with high purity (~98.5%) and yields near 90%.

Formation of Acetamide and Methanesulfonate Salt

The final step involves acetamide formation and salt generation:

  • Acetamide linkage is formed by reaction of the amine-functionalized acridinyl intermediate with acylating agents like chloroacetamide derivatives.
  • The methanesulfonate salt is generated by treatment with methanesulfonic acid, which improves solubility and stability of the compound.
  • Purification is achieved by recrystallization or chromatographic techniques.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Yield Notes
1. Synthesis of 2-chloro-N-(methylsulfonyl)acetamide Methylsulfonamide + Chloroacetyl chloride Ethyl acetate, 65°C, 12 h 94% High purity, white solid precipitate
2. Coupling with 9-aminoacridinyl derivative Acridinyl amine + 2-chloro-N-(methylsulfonyl)acetamide THF, K tert-butoxide, 0–5°C, 1 h ~90% Controlled addition, base-mediated
3. Salt formation Acetamide intermediate + Methanesulfonic acid Room temperature, crystallization - Enhances compound stability and solubility

Research Findings and Analytical Data

  • NMR spectra confirm the presence of methylsulfonyl, acetamide, and acridinyl protons.
  • Mass spectrometry (ESI/MS) shows molecular ion peaks consistent with the molecular formula C23H24N4O6S2.
  • Purity assessments via HPLC indicate >98% purity in optimized syntheses.
  • Reaction monitoring by TLC and chromatographic purification ensure minimal side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridinyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, it is used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

Medically, this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, it is used in the synthesis of dyes and pigments. Its stability and solubility make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity. The acridinyl moiety intercalates with DNA, affecting transcription and replication processes. The phenyl ring with the methylsulfonylamino group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Toxicity : Exhibits acute toxicity in mice (LD₁₀ = 19 mg/kg via intraperitoneal route) and mutagenicity in microbial assays .
  • Safety Profile: Decomposes to emit toxic NOₓ and SOₓ fumes, necessitating careful handling .
  • Pharmacological Potential: The acridine scaffold is associated with anticancer and antimicrobial activities, while the sulfonamide group improves solubility and target binding .

Structural Analogues with Sulfonamide-Acetamide Moieties

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide
  • Structure : A simpler sulfonamide-acetamide derivative lacking the acridine core.
  • Crystallography : Crystallizes in the orthorhombic space group Pca2₁ , with a dihedral angle of 49.65° between aromatic rings, influencing packing and solubility .
  • Activity : Sulfonamide derivatives like this are explored for anticancer and anti-inflammatory applications due to their stability and hydrogen-bonding capacity .
2-Chloro-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)acetamide Derivatives
  • Synthesis: Reacted with amino acids or amines to yield compounds with IC₅₀ values of 22–26 µM against breast cancer (MCF-7) cells, comparable to doxorubicin .

Acridine-Based Analogues

N-(Methylsulfonyl)-N-(4-((3-nitroacridin-9-yl)amino)phenyl)acetamide
  • Structure : Features a nitroacridine group instead of the unsubstituted acridine core.

Pharmacological and Toxicological Comparison

Compound Biological Activity Toxicity Structural Advantages
Target Compound DNA intercalation, potential anticancer High (LD₁₀ = 19 mg/kg, mutagenic) Acridine enhances DNA binding
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide Anticancer, anti-inflammatory Moderate (not explicitly reported) Improved solubility via sulfonamide
Pyridinyl-sulfamoyl acetamide derivatives Antitumor (IC₅₀ = 22–26 µM) Lower acute toxicity Modular synthesis for activity optimization
Nitroacridine derivative DNA alkylation Likely higher due to nitro group Enhanced reactivity for targeted therapy

Pharmacokinetic Considerations

  • Metabolism : Acridine derivatives are prone to hepatic metabolism, whereas simpler sulfonamides exhibit slower clearance due to renal excretion .

Biological Activity

Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate, commonly referred to as a sulfonamide-acetamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.

  • Molecular Formula : C22H21ClN4O3S
  • Molecular Weight : 456.945 g/mol
  • Density : 1.447 g/cm³
  • LogP : 6.563 (indicates lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Sulfonamide groups are known for their role in enzyme inhibition, particularly in the context of anti-bacterial and anti-inflammatory activities. The acetamide moiety enhances the compound's pharmacological profile by improving solubility and bioavailability.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro studies have shown that derivatives similar to this compound demonstrate effective bactericidal activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

Compounds containing acridine structures have been studied for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases. Preliminary studies suggest that this specific acetamide derivative may induce apoptosis in cancer cell lines through oxidative stress pathways .

3. Cytotoxicity Studies

In cytotoxicity assays against human fibroblast HT1080 cells, several derivatives showed a favorable safety profile with low cytotoxic effects, suggesting potential for therapeutic use without significant toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Modification Effect on Activity
Sulfonamide GroupIncreases antibacterial and anti-inflammatory properties
Acetamide MoietyEnhances solubility and bioavailability
Acridine CorePotential for DNA intercalation and anticancer activity

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the anticancer effects of various acridine derivatives, including those structurally related to Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-. The results indicated that certain modifications led to enhanced cytotoxicity against several cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of acetamide derivatives and tested their efficacy against urease and acetylcholinesterase enzymes. The findings demonstrated that the compound exhibited competitive inhibition against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under controlled pH (8–10) to favor nucleophilic substitution. For example, in analogous compounds, 4-acetamidobenzenesulfonyl chloride reacts with aromatic amines (e.g., m-toluidine) in aqueous Na₂CO₃, monitored by TLC for completion . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield. Recrystallization from methanol is a common purification step.

Q. Which analytical techniques are most effective for characterizing its structure and purity?

  • Methodological Answer : X-ray crystallography is definitive for structural elucidation, as demonstrated for sulfonamide isomers crystallizing in orthorhombic (Pca2₁) or triclinic (P-1) systems . Complementary methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm).
  • HPLC : For purity assessment (e.g., 98.34% purity via HPLC, as in related compounds) .
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of its synthesis and reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to identify energetically favorable conditions, while information science extracts key variables (e.g., solvent effects, catalyst choice) from experimental datasets . Molecular dynamics simulations can further model solvent interactions or crystallization behavior .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). To address this:

  • Validate computational parameters : Calibrate force fields or basis sets using experimental data (e.g., crystallographic bond lengths ).
  • Statistical experimental design : Use factorial designs or response surface methodologies to systematically test variables (e.g., pH, temperature) and identify outliers .
  • Feedback loops : Integrate experimental results (e.g., NMR yields) back into computational workflows to refine predictive models .

Q. What strategies are recommended for studying its structure-activity relationships (SAR) in pharmaceutical applications?

  • Methodological Answer : SAR studies require:

  • Functional group modulation : Synthesize analogs with variations in the acridinyl or methanesulfonate moieties to assess bioactivity (e.g., anticancer or antiviral potency).
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like kinases or DNA.
  • Molecular docking : Map interactions with protein active sites (e.g., VEGFR2/KDR inhibitors ) to rationalize activity trends.

Q. What experimental precautions are critical when handling this compound in biological assays?

  • Methodological Answer : Follow protocols for hygroscopic or light-sensitive compounds:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of sulfonamide groups.
  • Biological testing : Use dimethyl sulfoxide (DMSO) stock solutions at ≤0.1% v/v to avoid cellular toxicity. Validate stability via LC-MS before assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data between isomers?

  • Methodological Answer : Isomeric differences (e.g., orthorhombic vs. triclinic systems) arise from packing effects or hydrogen-bonding networks. Compare torsion angles (e.g., C–S–N–C dihedral angles ) and hydrogen-bond geometries (N–H⋯O) to identify structural determinants. Pairwise overlay of crystal structures using software like Mercury (CCDC) quantifies conformational deviations.

Methodological Resources

  • Synthesis Optimization : Refer to CRDC subclass RDF2050103 (chemical engineering design) for reactor configurations .
  • Data Management : Use chemical software (e.g., Gaussian, Schrödinger) for simulation-driven experimental design .
  • Safety Compliance : Adhere to protocols in "Chemical Hygiene Plan" for advanced laboratories .

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